ethyl 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate
Description
Ethyl 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a triazole derivative featuring a 1,2,4-triazole core substituted at position 3 with a methoxymethyl group and at position 1 with a methyl group. The ester functionality at position 5 enhances its utility as a synthetic intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C₈H₁₂N₃O₃, with a molecular weight of 213.20 g/mol.
Properties
IUPAC Name |
ethyl 5-(methoxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-4-14-8(12)7-9-6(5-13-3)10-11(7)2/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZAIFZAGSZDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-09-1 | |
| Record name | ethyl 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,4-triazole with appropriate methoxymethyl and ethyl carboxylate reagents. The process can include various esterification reactions and purification steps to yield the final product with high purity.
Antiviral Activity
Research indicates that derivatives of triazoles exhibit significant antiviral properties. This compound has been evaluated for its efficacy against various viral strains. For instance:
- Influenza Virus : Compounds in the triazole family have shown activity against Influenza A viruses, with some derivatives reporting EC50 values in the micromolar range, suggesting potential for further development as antiviral agents .
Antitubercular Activity
Triazole derivatives have been screened for antitubercular activity. Although specific data on this compound is limited, related compounds have demonstrated promising results against Mycobacterium tuberculosis. For example:
- MIC Values : Certain triazole derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 30.88 µM against M. tuberculosis H37Rv strain .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound's cytotoxic effects have not been extensively documented; however, related triazole compounds have shown varying levels of cytotoxicity:
| Compound | IC50 (µM) | Target Cell Type |
|---|---|---|
| Compound A | 0.46 | Thymocytes |
| Compound B | 0.012 | Lymphocytes |
These findings suggest that while some triazoles can be highly cytotoxic at low concentrations, further studies are needed to establish a safety profile for this compound specifically .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of triazole compounds in various therapeutic areas:
- Antiviral Properties : A study screened multiple triazolic compounds for their antiviral activity against a range of viruses including Herpes simplex and respiratory syncytial virus (RSV), finding several candidates with potent activity .
- Antibacterial and Antifungal Activities : Some derivatives have shown promise as antibacterial agents against resistant strains of bacteria and fungi, indicating a broad spectrum of biological activity .
- Chagas Disease Treatment : Triazoles have also been investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds demonstrated significant in vitro activity with IC50 values ranging from 0.5 to 10.5 µg/mL .
Scientific Research Applications
Structural Overview
Ethyl 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has the molecular formula . Its structure can be represented by the following SMILES notation: CCOC(=O)C1=NC(=NN1C)COC. The compound features a triazole ring, which is significant for its biological activities.
Medicinal Chemistry Applications
- Antifungal Activity :
- Antimicrobial Properties :
- Cancer Research :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition of Candida species at low concentrations of the compound. |
| Study B | Antimicrobial Properties | Showed effectiveness against multidrug-resistant Staphylococcus aureus strains. |
| Study C | Cancer Cell Lines | Induced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate and related triazole derivatives:
Key Findings :
Substituent Electronic Effects :
- The methoxymethyl group in the target compound is electron-donating, enhancing nucleophilic reactivity at the ester group compared to electron-withdrawing substituents like 3-trifluoromethylphenyl .
- Aromatic substituents (e.g., 4-methoxyphenyl ) increase π-π interactions, making such derivatives suitable for crystallography studies, whereas aliphatic groups (e.g., methoxymethyl ) favor solubility in polar aprotic solvents .
Steric and Metabolic Stability: The methyl group at position 1 in the target compound reduces steric hindrance during ester hydrolysis compared to bulkier substituents (e.g., 2-morpholinoethyl), which may slow metabolic degradation .
Synthetic Challenges :
- Derivatives with aromatic substituents (e.g., 2,4-dimethoxyphenyl ) face cyclization challenges due to competing decarboxylation, as observed in failed syntheses of ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate . The target compound’s aliphatic substituent avoids such issues, enabling straightforward synthesis.
Biological Relevance: Triazole esters with morpholinoethyl or pyridinyl groups exhibit enhanced binding to biological targets (e.g., kinases or metal ions) due to hydrogen-bonding or chelation capabilities . The target compound’s methoxymethyl group may offer a balance between lipophilicity and polarity for CNS drug candidates.
Q & A
Basic Question: What are the optimal synthetic routes for ethyl 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization and esterification steps. A common approach is the formation of the triazole ring via [3+2] cycloaddition between hydrazine derivatives and nitriles or via condensation of carbazates with suitable carbonyl precursors. Key parameters include:
- Temperature : 80–100°C for cyclization to ensure ring closure without side reactions .
- pH Control : Neutral to slightly acidic conditions (pH 6–7) to stabilize intermediates .
- Reagents : Use of ethyl chloroformate for esterification and methoxymethyl chloride for substitution .
Analytical Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirm purity via <sup>1</sup>H NMR (e.g., methoxymethyl proton signals at δ 3.3–3.5 ppm) .
Basic Question: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : <sup>13</sup>C NMR confirms the ester carbonyl at ~165 ppm and triazole carbons at 140–160 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for understanding steric effects of the methoxymethyl group .
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 230.1) verifies molecular weight .
Advanced Question: How do substituent variations (e.g., methoxymethyl vs. hydroxymethyl) impact biological activity in triazole derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight substituent-driven effects:
- Methoxymethyl Group : Enhances lipophilicity (logP ~1.8), improving membrane permeability compared to hydroxymethyl (logP ~0.5) .
- Bioactivity : Methoxymethyl derivatives show higher antifungal activity (MIC 8 µg/mL vs. 32 µg/mL for hydroxymethyl analogs) due to reduced hydrogen bonding with target enzymes .
Experimental Design :
Synthesize analogs via parallel synthesis.
Assess logP via shake-flask method.
Test bioactivity in microdilution assays against Candida albicans .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies in yields (e.g., 45% vs. 70%) arise from variations in:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions .
- Catalyst Use : Lewis acids (e.g., ZnCl2) increase cyclization efficiency but require rigorous exclusion of moisture .
Troubleshooting Protocol :
Optimize solvent system (e.g., DMF/water 9:1).
Use inert atmosphere (N2/Ar) to prevent oxidation.
Characterize byproducts via LC-MS to identify degradation pathways .
Advanced Question: What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
The triazole core acts as a bioisostere for amide bonds, enabling competitive inhibition:
- Enzyme Binding : Docking studies (AutoDock Vina) suggest hydrogen bonding between the methoxymethyl oxygen and Ser-214 in fungal CYP51 .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) reveals localization in fungal cell membranes via confocal microscopy .
Experimental Validation :
Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type.
Use site-directed mutagenesis to confirm key binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
